molecular formula C10H9N3O2 B12900104 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 919990-88-8

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B12900104
CAS No.: 919990-88-8
M. Wt: 203.20 g/mol
InChI Key: HKIPOCMPXMNSHA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolo[1,5-a]pyridines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction is efficient, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

In an industrial setting, the production of 1,2,4-triazolo[1,5-a]pyridines can be scaled up using similar microwave-assisted methods. The process is advantageous due to its eco-friendly nature and the ability to produce large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid stands out due to its unique cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and most importantly, its biological activity, including anticancer properties and other pharmacological effects.

  • Molecular Formula : C10H9N3O2
  • Molecular Weight : 203.20 g/mol
  • CAS Number : 1521542-03-9
  • Density : Approximately 1.58 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The specific methods can vary based on the desired purity and yield of the final compound.

Anticancer Activity

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of triazolo compounds can inhibit various cancer cell lines:

  • In Vitro Studies : A study reported the antiproliferative activity of related triazole compounds against several cancer cell lines including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The IC50 values for these compounds were notably lower than those of traditional chemotherapeutics, indicating higher potency .
CompoundCell LineIC50 (µM)
Compound 18HMEC-19.6 ± 0.7
Compound 17HMEC-141 ± 3
Compound E35MGC-803 XenograftNot specified

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer progression. For example:

  • Skp2 Inhibition : This compound has been shown to inhibit Skp2 (S-phase kinase-associated protein 2), leading to increased levels of its substrates p21 and p27, which are critical for cell cycle regulation .

Other Pharmacological Effects

Beyond anticancer properties, research has indicated that this compound may also exhibit:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of signaling pathways.
  • Antimicrobial Activity : Certain studies suggest that triazole derivatives possess antimicrobial properties against various pathogens.

Case Studies

Several case studies illustrate the effectiveness of triazolo compounds in clinical settings:

  • Case Study on Antitumor Efficacy : In a preclinical study involving mice with established human colorectal carcinoma xenografts, administration of a related triazole compound resulted in significant tumor growth reduction without observable toxicity .
  • Clinical Trials : Ongoing trials are assessing the efficacy of triazole derivatives in combination therapies for various cancers, aiming to enhance therapeutic outcomes while minimizing side effects.

Properties

CAS No.

919990-88-8

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-2-1-5-13-9(7)11-8(12-13)6-3-4-6/h1-2,5-6H,3-4H2,(H,14,15)

InChI Key

HKIPOCMPXMNSHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CC=C(C3=N2)C(=O)O

Origin of Product

United States

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